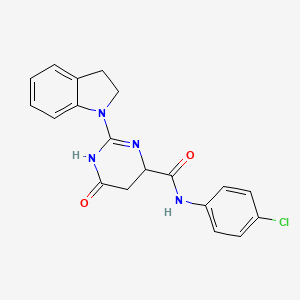
N-(4-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with an indole moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Indole Attachment: The indole moiety can be introduced via a nucleophilic substitution reaction, where the indole reacts with a suitable leaving group on the pyrimidine ring.
Chlorophenyl Group Introduction: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the carbonyl groups, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study its interactions with various biological targets, such as enzymes or receptors. This can provide insights into its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, N-(4-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Research in this area focuses on understanding its mechanism of action and optimizing its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(1H-indol-3-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide
- N-(4-chlorophenyl)-2-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide
Uniqueness
N-(4-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific combination of a pyrimidine ring, an indole moiety, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17ClN4O2 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(2,3-dihydroindol-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2/c20-13-5-7-14(8-6-13)21-18(26)15-11-17(25)23-19(22-15)24-10-9-12-3-1-2-4-16(12)24/h1-8,15H,9-11H2,(H,21,26)(H,22,23,25) |
InChI Key |
CHWUCDJNMZGSDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(CC(=O)N3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















